molecular formula C23H20O B8482188 Benzene, 1,1',1''-[(3-butynyloxy)methylidyne]tris- CAS No. 75014-48-1

Benzene, 1,1',1''-[(3-butynyloxy)methylidyne]tris-

Cat. No. B8482188
M. Wt: 312.4 g/mol
InChI Key: DHUQBXPSCWINDT-UHFFFAOYSA-N
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Patent
US04259324

Procedure details

Triphenylmethyl chloride (122 g, 0.44 mol) is added to a solution of but-3-yne-1-ol (25 g, 0.36 mol) in dichloromethane (400 ml) containing pyridine (50 ml) and stirred overnight at room temperature. The reaction mixture is filtered and washed with cold dilute hydrochloric acid, aqueous sodium bicarbonate and water. The dried solution is concentrated to a solid which is crystallized from ether-petroleum ether to give 4-triphenylmethyloxybut-1-yne (60 g), m.p. 97°-99° (ether-petroleum ether).
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](Cl)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:21]([OH:25])[CH2:22][C:23]#[CH:24].N1C=CC=CC=1>ClCCl>[C:1]1([C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:25][CH2:21][CH2:22][C:23]#[CH:24])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
25 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
washed with cold dilute hydrochloric acid, aqueous sodium bicarbonate and water
CONCENTRATION
Type
CONCENTRATION
Details
The dried solution is concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
is crystallized from ether-petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(OCCC#C)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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